7-Chloro-6-hydroxy-1-methoxyisoquinoline
Description
Properties
Molecular Formula |
C10H8ClNO2 |
|---|---|
Molecular Weight |
209.63 g/mol |
IUPAC Name |
7-chloro-1-methoxyisoquinolin-6-ol |
InChI |
InChI=1S/C10H8ClNO2/c1-14-10-7-5-8(11)9(13)4-6(7)2-3-12-10/h2-5,13H,1H3 |
InChI Key |
GEIVICGHXAAKIJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=CC2=CC(=C(C=C21)Cl)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Functional Group Variations
Table 1: Structural and Functional Group Comparison
*Calculated based on molecular formula.
Key Observations :
- Methoxy vs. Methyl: Replacing the 1-methoxy group with a methyl (e.g., in Methyl 7-Chloro-1-methylisoquinoline-3-carboxylate) reduces electron-withdrawing effects, altering reactivity in electrophilic substitution reactions.
- Backbone Saturation: Tetrahydroisoquinoline derivatives (e.g., compound) exhibit reduced aromaticity, increasing conformational flexibility compared to fully aromatic analogs.
Spectral and Physicochemical Properties
Table 2: NMR and Spectral Data Comparison
Key Observations :
Preparation Methods
Reaction Overview
A patent by HUE026617T2 () outlines a direct approach using 6-hydroxy-1-methoxyisoquinoline as the starting material. The protocol involves:
-
Dissolving the substrate in dry tetrahydrofuran (THF, 2.5 mL/g substrate).
-
Adding triphenylphosphine (1.7 equiv) and phosphoryl chloride (POCl₃) (5.3 equiv).
-
Heating the mixture at 90°C for 6 hours under reflux.
Workup:
-
Excess POCl₃ is removed in vacuo.
-
The residue is washed with water to hydrolyze unreacted intermediates.
-
The product is filtered and dried under vacuum.
Mechanistic Insights
-
POCl₃ acts as both a chlorinating agent and Lewis acid, facilitating electrophilic aromatic substitution at position 7.
-
Triphenylphosphine likely stabilizes reactive intermediates, mitigating side reactions.
Comparative Analysis of Methodologies
*Estimated based on analogous reactions.
Critical Considerations
Protecting Group Strategies
Regioselectivity in Chlorination
-
Electronic Effects: The methoxy group at position 1 directs electrophiles to positions 5 and 8, while the hydroxy group at 6 activates position 7 for substitution.
-
Steric Hindrance: Bulky substituents at adjacent positions can further modulate reactivity.
Q & A
Q. What are the recommended synthetic routes for 7-Chloro-6-hydroxy-1-methoxyisoquinoline, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis typically involves multi-step protocols, including condensation reactions and protective group strategies. For example, analogous compounds (e.g., 7-methoxy-substituted isoquinolines) are synthesized via condensation of phenoxyquinolines with bromo-alkanes under controlled temperatures (60–80°C), followed by deprotection using hydrazine hydrate . Key factors include:
Q. How can researchers characterize the structural and electronic properties of 7-Chloro-6-hydroxy-1-methoxyisoquinoline?
Methodological Answer: Use spectroscopic and computational tools:
- Spectroscopy: H-NMR (δ 6.8–7.2 ppm for aromatic protons), FT-IR (C-Cl stretch ~750 cm), and mass spectrometry (molecular ion peak at m/z 223.6 for CHClNO) .
- Computational modeling: Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) predict electron distribution and reactive sites .
Q. What are the solubility and stability profiles of 7-Chloro-6-hydroxy-1-methoxyisoquinoline under varying pH and temperature conditions?
Methodological Answer:
- Solubility: Test in DMSO (high solubility at 25°C) and aqueous buffers (pH 2–10). Use UV-Vis spectroscopy to quantify solubility thresholds.
- Stability: Accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Acidic conditions (pH < 3) may hydrolyze the methoxy group .
Advanced Research Questions
Q. How can mechanistic studies elucidate the role of the chloro and hydroxy substituents in 7-Chloro-6-hydroxy-1-methoxyisoquinoline’s reactivity?
Methodological Answer:
Q. How can researchers resolve discrepancies in reported biological activity data for derivatives of 7-Chloro-6-hydroxy-1-methoxyisoquinoline?
Methodological Answer:
- Standardized assays: Use identical cell lines (e.g., HEK293) and protocols (e.g., MTT viability assay) for cross-study comparisons.
- Meta-analysis: Apply statistical tools (e.g., Cohen’s d) to quantify effect size variability.
- Controlled variables: Document solvent (DMSO concentration ≤0.1%), incubation time, and temperature rigorously .
Q. What computational strategies predict the binding affinity of 7-Chloro-6-hydroxy-1-methoxyisoquinoline to target proteins?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
